3-[5-(4-ethoxyphenyl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole
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Overview
Description
3-[5-(4-ethoxyphenyl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple functional groups, including a triazole ring, a pyrrole ring, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-ethoxyphenyl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.
Formation of the Pyrrole Ring: This can be synthesized via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Oxadiazole Ring: This can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-ethoxyphenyl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-[5-(4-ethoxyphenyl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[5-(4-ethoxyphenyl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzyme activity by binding to the active site or alter cellular signaling pathways by interacting with receptors. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole compound with dichloronickel dihydrate
- Other triazole and oxadiazole derivatives
Uniqueness
What sets 3-[5-(4-ethoxyphenyl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole apart is its unique combination of functional groups, which imparts a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H14N6O2 |
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Molecular Weight |
322.32 g/mol |
IUPAC Name |
3-[5-(4-ethoxyphenyl)triazol-1-yl]-4-pyrrol-1-yl-1,2,5-oxadiazole |
InChI |
InChI=1S/C16H14N6O2/c1-2-23-13-7-5-12(6-8-13)14-11-17-20-22(14)16-15(18-24-19-16)21-9-3-4-10-21/h3-11H,2H2,1H3 |
InChI Key |
LSLRZBNJQYUOPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN=NN2C3=NON=C3N4C=CC=C4 |
Origin of Product |
United States |
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